![molecular formula C19H16N4OS2 B13368487 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13368487.png)
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
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Overview
Description
N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of pyridine, thiazole, pyrrole, and thiophene rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step often involves the cyclization of a thioamide with an α-haloketone.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the thiazole and pyrrole intermediates with the pyridine and thiophene rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16N4OS2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C19H16N4OS2/c24-18(10-17(15-5-9-25-12-15)23-7-1-2-8-23)22-19-21-16(13-26-19)14-4-3-6-20-11-14/h1-9,11-13,17H,10H2,(H,21,22,24) |
InChI Key |
CITCKGIVAUAOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=CSC=C4 |
Origin of Product |
United States |
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